molecular formula C9H17NO3 B13558738 4-Amino-3-(oxan-4-yl)butanoic acid

4-Amino-3-(oxan-4-yl)butanoic acid

Cat. No.: B13558738
M. Wt: 187.24 g/mol
InChI Key: ORKFZIKXMYRLRX-UHFFFAOYSA-N
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Description

4-Amino-3-(oxan-4-yl)butanoic acid is an organic compound with the molecular formula C9H17NO3 It is a derivative of butanoic acid, featuring an amino group and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(oxan-4-yl)butanoic acid typically involves the reaction of oxane derivatives with amino acids under controlled conditions. . This reaction is often carried out under mild conditions using a radical approach.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(oxan-4-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of the oxane ring can lead to the formation of different butanoic acid derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced butanoic acids, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Amino-3-(oxan-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The oxane ring and amino group play crucial roles in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-(oxan-4-yl)butanoic acid is unique due to its oxane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

4-amino-3-(oxan-4-yl)butanoic acid

InChI

InChI=1S/C9H17NO3/c10-6-8(5-9(11)12)7-1-3-13-4-2-7/h7-8H,1-6,10H2,(H,11,12)

InChI Key

ORKFZIKXMYRLRX-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(CC(=O)O)CN

Origin of Product

United States

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